(R)-3-iodo-2-methylbut-3-en-1-ol
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Overview
Description
®-3-iodo-2-methylbut-3-en-1-ol is an organic compound with the molecular formula C5H9IO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-iodo-2-methylbut-3-en-1-ol typically involves the iodination of a suitable precursor. One common method is the iodination of ®-2-methylbut-3-en-1-ol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of ®-3-iodo-2-methylbut-3-en-1-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-3-iodo-2-methylbut-3-en-1-ol can undergo various chemical reactions, including:
- Reduction
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Properties
Molecular Formula |
C5H9IO |
---|---|
Molecular Weight |
212.03 g/mol |
IUPAC Name |
(2R)-3-iodo-2-methylbut-3-en-1-ol |
InChI |
InChI=1S/C5H9IO/c1-4(3-7)5(2)6/h4,7H,2-3H2,1H3/t4-/m1/s1 |
InChI Key |
HNCIWTJKFGHGKC-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CO)C(=C)I |
Canonical SMILES |
CC(CO)C(=C)I |
Origin of Product |
United States |
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